
Molybdenum--platinum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum–platinum (1/1) is a compound that consists of equal parts molybdenum and platinum. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. Molybdenum is a transition metal with high melting points and excellent resistance to heat and wear, while platinum is a noble metal known for its catalytic properties and resistance to corrosion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Molybdenum–platinum (1/1) can be synthesized through various methods. One common approach involves the deposition of platinum nanoparticles onto molybdenum substrates. This can be achieved through hydrothermal methods, where molybdenum disulfide is modified with platinum nanoparticles . Another method involves the use of powder metallurgy, where molybdenum and platinum powders are mixed and subjected to high temperatures and pressures to form the desired compound .
Industrial Production Methods: In industrial settings, the production of molybdenum–platinum (1/1) often involves the use of advanced techniques such as magnetron sputtering, where platinum is deposited onto molybdenum surfaces under vacuum conditions . This method ensures a uniform distribution of platinum on the molybdenum substrate, enhancing the compound’s catalytic properties.
Chemical Reactions Analysis
Types of Reactions: Molybdenum–platinum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, molybdenum can react with oxygen at high temperatures to form molybdenum trioxide (MoO3) . Platinum, on the other hand, can undergo oxidation and reduction reactions, making it an excellent catalyst for various chemical processes .
Common Reagents and Conditions: Common reagents used in reactions involving molybdenum–platinum (1/1) include oxygen, hydrogen, and halogens. These reactions typically occur under high-temperature conditions, which facilitate the formation of the desired products .
Major Products Formed: The major products formed from reactions involving molybdenum–platinum (1/1) include molybdenum oxides and platinum oxides. These products are valuable in various industrial applications, including catalysis and material science .
Scientific Research Applications
Molybdenum–platinum (1/1) has numerous scientific research applications. In chemistry, it is used as a catalyst for hydrogen evolution reactions, which are crucial for water splitting and hydrogen production . In biology and medicine, molybdenum–platinum (1/1) compounds are explored for their potential anticancer properties, particularly in platinum-based chemotherapy . In industry, this compound is used in the production of high-performance supercapacitors and other energy storage devices .
Mechanism of Action
The mechanism of action of molybdenum–platinum (1/1) involves its catalytic properties. Platinum acts as a catalyst by facilitating the adsorption and desorption of reactants on its surface, thereby lowering the activation energy required for chemical reactions . Molybdenum, on the other hand, enhances the compound’s stability and resistance to wear, making it suitable for high-temperature applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to molybdenum–platinum (1/1) include other molybdenum-based alloys and platinum-based catalysts. Examples include molybdenum disulfide (MoS2), molybdenum trioxide (MoO3), and platinum-rhodium alloys .
Uniqueness: What sets molybdenum–platinum (1/1) apart from similar compounds is its unique combination of properties from both molybdenum and platinum. This compound offers excellent catalytic performance, high stability, and resistance to wear, making it highly valuable in various scientific and industrial applications .
Properties
CAS No. |
12033-27-1 |
|---|---|
Molecular Formula |
MoPt |
Molecular Weight |
291.03 g/mol |
IUPAC Name |
molybdenum;platinum |
InChI |
InChI=1S/Mo.Pt |
InChI Key |
ZMCCBULBRKMZTH-UHFFFAOYSA-N |
Canonical SMILES |
[Mo].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


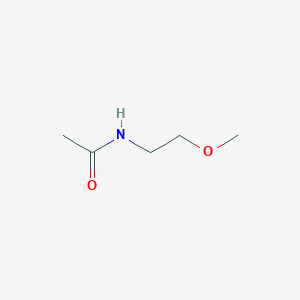
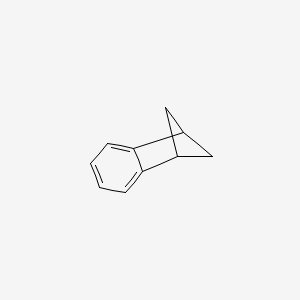

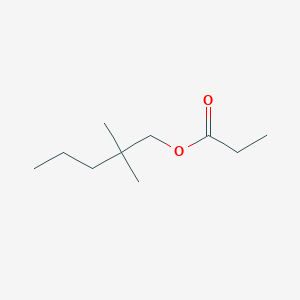
![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)
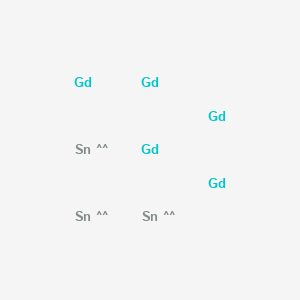
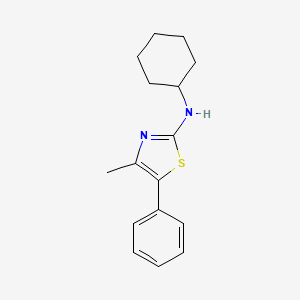
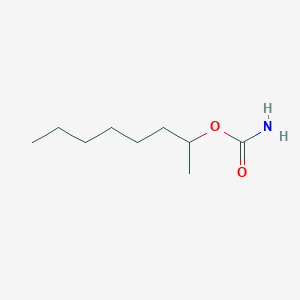

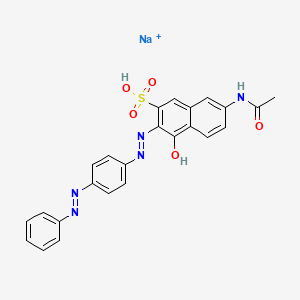
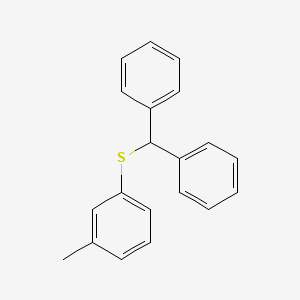
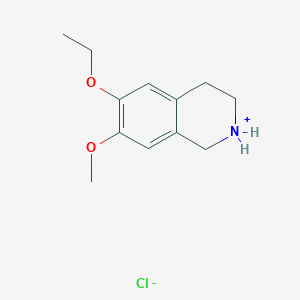
![1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol](/img/structure/B14726961.png)

